{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
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Overview
Description
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of fluorine atoms on a phenoxy group and a fluorophenyl group, which are connected to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
{[2-(3,5-Difluorophenoxy)methyl]morpholine: Another fluorinated compound with similar structural features.
N,N-Dimethyl-2-propanamine: A tertiary amine with different substituents but similar amine functionality.
Uniqueness
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to the specific arrangement of fluorine atoms and the combination of phenoxy and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine , with CAS Number 1272283-82-5, is a fluorinated amine derivative that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : [2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
- Molecular Formula : C14H12F3NO
- Molecular Weight : 267.25 g/mol
- Purity : 90% .
The biological activity of this compound can be attributed to its structural features, particularly the presence of fluorine atoms which enhance lipophilicity and potentially affect receptor binding affinity. The difluorophenoxy and fluorophenyl groups may interact with various biological targets, leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Many fluorinated compounds have been shown to inhibit tumor cell growth by interfering with signaling pathways. For instance, certain pyrazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines .
- Antimicrobial Properties : Fluorinated amines often exhibit enhanced antimicrobial activity. Studies have shown that related compounds can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .
- Neuroprotective Effects : Some derivatives are being investigated for their potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of pyrazole derivatives found that certain compounds demonstrated potent cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing activity against MDA-MB-231 cells, suggesting that similar modifications in this compound might yield beneficial effects .
Case Study 2: Antimicrobial Efficacy
Another investigation into antimicrobial properties revealed that fluorinated compounds exhibited significant inhibition against various bacterial strains. The study emphasized that the presence of fluorine atoms contributes to increased membrane permeability and interaction with microbial targets .
Properties
IUPAC Name |
1-[2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-18-8-9-4-10(15)2-3-14(9)19-13-6-11(16)5-12(17)7-13/h2-7,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFFPJDTOTJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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